molecular formula C11H18O2 B14371946 3-Methylidenedec-4-enoic acid CAS No. 90252-85-0

3-Methylidenedec-4-enoic acid

Cat. No.: B14371946
CAS No.: 90252-85-0
M. Wt: 182.26 g/mol
InChI Key: OFQXABUUTIIPRY-UHFFFAOYSA-N
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Description

3-Methylidenedec-4-enoic acid is an organic compound with the molecular formula C11H18O2 It is a carboxylic acid with a unique structure featuring a methylene group at the third position and a double bond at the fourth position of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenedec-4-enoic acid can be achieved through several methods. One common approach involves the use of a Grignard reagent, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a carbonyl compound, followed by acid hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenedec-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated carboxylic acids.

    Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

3-Methylidenedec-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidenedec-4-enoic acid involves its interaction with specific molecular targets. The methylene and double bond functionalities allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid: A saturated carboxylic acid with a similar carbon chain length but lacking the methylene and double bond functionalities.

    3-Methylidenedecanoic acid: Similar structure but without the double bond at the fourth position.

    4-Decenoic acid: Contains a double bond but lacks the methylene group at the third position.

Uniqueness

3-Methylidenedec-4-enoic acid is unique due to the presence of both a methylene group and a double bond within its structure. This combination of functionalities allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

90252-85-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-methylidenedec-4-enoic acid

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h7-8H,2-6,9H2,1H3,(H,12,13)

InChI Key

OFQXABUUTIIPRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(=C)CC(=O)O

Origin of Product

United States

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